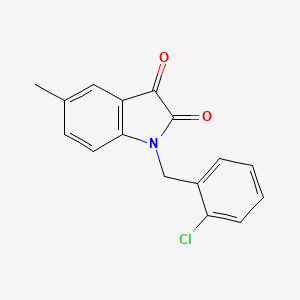
5-(3-(allyloxy)phenyl)-4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Overview
Description
The compound "5-(3-(allyloxy)phenyl)-4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one" is a synthetic organic molecule characterized by its unique structure incorporating various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "5-(3-(allyloxy)phenyl)-4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one" typically involves multi-step organic reactions. Key steps often include:
Formation of the pyrrole core.
Benzoylation to introduce the benzoyl group.
Attachment of the allyloxyphenyl group.
Introduction of the diethylaminoethyl side chain.
Specific reaction conditions such as solvents, temperatures, and catalysts can vary depending on the desired yield and purity.
Industrial Production Methods
Scaling up the production of this compound requires optimizing the synthetic route for efficiency and cost-effectiveness. Common strategies include:
Use of continuous flow reactors to enhance reaction rates and control.
Employment of high-purity starting materials to minimize purification steps.
Implementation of green chemistry principles to reduce waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
"5-(3-(allyloxy)phenyl)-4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one" can undergo various chemical reactions, including:
Oxidation: : The hydroxy group can be oxidized to a ketone.
Reduction: : The benzoyl group can be reduced to a benzylic alcohol.
Substitution: : The allyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Employing oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The products formed from these reactions depend on the specific conditions and reagents used, resulting in various derivatives with potentially different properties and applications.
Scientific Research Applications
Chemistry
In synthetic chemistry, the compound serves as an intermediate for producing more complex molecules and materials.
Biology
Biologically, it may exhibit bioactivity, making it a candidate for drug development or biochemical research.
Medicine
In medicinal chemistry, it could be explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry
Industrially, the compound might find applications in the development of new materials, coatings, or as a catalyst in specific reactions.
Mechanism of Action
Effects
The compound's effects are determined by its ability to interact with specific molecular targets, such as enzymes or receptors.
Molecular Targets and Pathways
Research is ongoing to elucidate the exact molecular mechanisms. Preliminary studies suggest it may affect signaling pathways or metabolic processes.
Comparison with Similar Compounds
Unique Characteristics
Compared to other compounds with similar structures, "5-(3-(allyloxy)phenyl)-4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one" stands out due to its specific functional groups that confer unique chemical reactivity and biological activity.
List of Similar Compounds
4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one.
5-(3-ethoxyphenyl)-4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one.
5-(3-(allyloxy)phenyl)-4-benzyl-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one.
Let me know if there are any details you'd like to dive deeper into!
Properties
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-4-17-32-21-14-10-13-20(18-21)23-22(24(29)19-11-8-7-9-12-19)25(30)26(31)28(23)16-15-27(5-2)6-3/h4,7-14,18,23,29H,1,5-6,15-17H2,2-3H3/b24-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZXKKPLMYYQIG-ZNTNEXAZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC(=CC=C3)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B3407211.png)





![13-[(4-methoxyphenyl)amino]-11-methyl-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B3407245.png)
![2-Allyl-3-methyl-1-{[3-(4-morpholinyl)propyl]amino}pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B3407256.png)

![1-[(1-Phenylethyl)amino]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3407265.png)


